4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-15(18-16-17-9-12-23-16)13-5-7-14(8-6-13)24(21,22)19-10-3-1-2-4-11-19/h5-9,12H,1-4,10-11H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHOBTKGHWOFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting benzoic acid derivatives with thionyl chloride to form benzoyl chloride, which is then reacted with thiazole-2-amine to form N-(thiazol-2-yl)benzamide.
Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions. Azepane is reacted with sulfonyl chloride to form azepan-1-ylsulfonyl chloride.
Final Coupling Reaction: The final step involves coupling the azepan-1-ylsulfonyl chloride with N-(thiazol-2-yl)benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, while the azepane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfonyl chlorides, thionyl chloride, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Various substituted benzamide and azepane derivatives.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane and thiazole groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The benzamide core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(azepan-1-yl)-N-(thiazol-2-yl)benzamide: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
N-(thiazol-2-yl)benzamide: Lacks both the azepane and sulfonyl groups, resulting in different chemical and biological properties.
4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide: Contains a piperidine ring instead of an azepane ring, which may alter its pharmacokinetic properties.
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the presence of both azepane and thiazole groups, which contribute to its distinct chemical reactivity and potential biological activity. The sulfonyl group enhances its solubility and stability, making it a valuable compound for various applications.
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound characterized by its unique structural components, including an azepane ring, a thiazole moiety, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is . The distinct features of its structure contribute to its biological activity:
| Component | Description |
|---|---|
| Azepane Ring | Provides structural rigidity and potential for receptor binding. |
| Thiazole Moiety | Enhances interaction with biological targets through hydrogen bonding. |
| Sulfonamide Group | Increases solubility and may influence the compound's pharmacokinetics. |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological functions. For instance, it has been reported to act as a potent inhibitor of acid ceramidase, with an IC50 value of approximately 3.2 nM in cell lysate assays .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Properties : Investigations into its anticancer potential have shown promise, particularly in targeting specific cancer cell lines. The compound's ability to inhibit cell proliferation could be linked to its interference with critical signaling pathways involved in tumor growth.
- Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on various enzymes, notably acid ceramidase, which plays a role in sphingolipid metabolism and has implications in cancer progression .
Case Studies
Several case studies highlight the biological efficacy of the compound:
- Study on Acid Ceramidase Inhibition : A study demonstrated that this compound significantly inhibited acid ceramidase activity in vitro, suggesting its potential as a therapeutic agent for conditions associated with altered sphingolipid metabolism .
- Antimicrobial Testing : In vitro assays have shown that the compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent. Further optimization of its structure may enhance its efficacy and selectivity against pathogenic microorganisms.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives:
| Compound | Activity | IC50 (nM) |
|---|---|---|
| This compound | Acid ceramidase inhibition | 3.2 |
| N-(5-methyl-4-phenylthiazol-2-yl)benzamide | Antimicrobial activity | TBD |
Q & A
Basic Research Question
- Structural Confirmation :
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Validate C/H/N/S ratios within ±0.4% of theoretical values .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:
- Experimental Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., ATP levels in kinase assays) .
- Compound Stability : Hydrolysis of the sulfonamide group in aqueous buffers (validate via LC-MS stability studies) .
Methodological Solutions : - Standardize assays using reference inhibitors (e.g., staurosporine for kinase inhibition) .
- Replicate studies under controlled humidity and temperature (e.g., 25°C, inert atmosphere) .
What strategies are used to study the compound’s mechanism of action in biological systems?
Advanced Research Question
- Target Identification :
- Molecular Docking : Use AutoDock Vina to predict binding to enzymes like carbonic anhydrase IX (docking score ≤ -8.5 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 1–10 µM for protein-ligand interactions) .
- Pathway Analysis :
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Advanced Research Question
- Functional Group Modifications :
- Thiazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- Azepane Sulfonamide : Replace with piperidine to reduce steric hindrance while retaining sulfonamide acidity (pKa ~10) .
Methodology :
- Synthesize analogs via parallel combinatorial chemistry .
- Test in vitro activity against a panel of 50+ kinases to identify selectivity profiles .
What approaches mitigate poor solubility and bioavailability in preclinical studies?
Advanced Research Question
- Formulation Strategies :
- Prodrug Design :
- Introduce esterase-cleavable groups (e.g., acetyl) on the benzamide moiety to enhance membrane permeability .
How can enantiomeric purity be ensured during synthesis, and why is it critical?
Advanced Research Question
- Chiral Resolution :
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers (Rt difference ≥1.5 min) .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
Criticality : Enantiomers may exhibit divergent biological activities (e.g., R-form shows 10× higher affinity than S-form for CYP450 enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
